molecular formula C17H29NO2Si B2842897 (3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol CAS No. 201601-50-5

(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol

Cat. No.: B2842897
CAS No.: 201601-50-5
M. Wt: 307.509
InChI Key: NOGVPOUKDSTPPU-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol” is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring

Scientific Research Applications

Synthetic Chemistry Applications

  • Generation and Trapping Reactions : The study by Liu et al. (1999) demonstrated the use of 3,4-Bis(trimethylsilyl)-1H-pyrrole as a precursor for generating reactive cyclic cumulenes, which upon trapping reactions with various substrates, led to the formation of cycloadducts. This approach underscores the utility of silicon-containing pyrrolidine derivatives in synthetic organic chemistry for the construction of complex molecular architectures (Liu et al., 1999).

  • Synthesis of Pyrrolidines : Momose et al. (1979) reported on the synthesis and tautomerism of N-alkyl-3-hydroxypyrroles, achieved through various synthetic routes including hydrogenolysis and acid cleavage. This research provides insights into the synthetic versatility of pyrrolidine derivatives and their tautomeric behavior, which is essential for their applications in chemical synthesis (Momose et al., 1979).

Medicinal Chemistry Applications

  • N-Acetylglucosaminidase Inhibition : Schumacher-Wandersleb et al. (1994) explored the synthesis of a pyrrolidine derivative as an inhibitor of N-acetylglucosaminidase, showcasing the potential of pyrrolidine analogs in the development of therapeutic agents. This highlights the role of pyrrolidine scaffolds in drug discovery, especially in targeting specific enzymes (Schumacher-Wandersleb et al., 1994).

Materials Science Applications

  • Conductive Polymers : Sotzing et al. (1996) focused on the synthesis of derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization, leading to conducting polymers with low oxidation potentials. This study exemplifies the importance of pyrrolidine derivatives in the design and development of new materials for electronic applications (Sotzing et al., 1996).

Properties

IUPAC Name

(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2Si/c1-17(2,3)21(4,5)20-16-13-18(12-15(16)19)11-14-9-7-6-8-10-14/h6-10,15-16,19H,11-13H2,1-5H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGVPOUKDSTPPU-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CN(C[C@@H]1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.